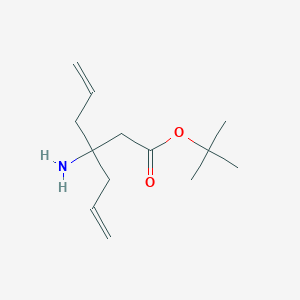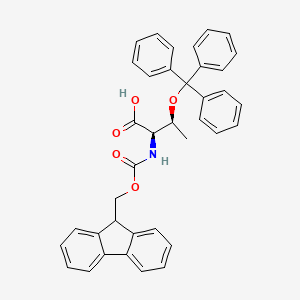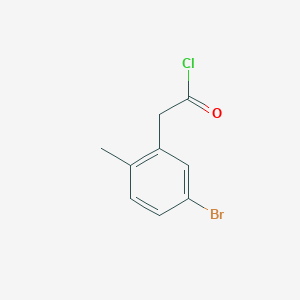
7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride
Descripción general
Descripción
7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride (7-Cl-3,8-DMPQ-4-CC) is a synthetic compound that has been studied for its potential applications in scientific research. It has been found to be a useful reagent in organic synthesis and has been used in a variety of biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Tautomeric Equilibria Studies
A study investigated the tautomeric equilibria between hydrazone imine and diazenyl enamine forms in side-chained quinoxalines, revealing solvent effects and temperature dependence. This research highlights the complex chemical behavior of quinoline derivatives, which could be relevant for designing new compounds with specific properties (Kurasawa et al., 1994).
Ring Transformation Studies
Another study explored novel ring transformations during reactions of certain benzazepines with phosphoryl chloride, leading to quinoline derivatives. This research provides insights into synthetic pathways that could be applied to produce new quinoline-based compounds with potential applications in material science or drug development (Stringer et al., 1985).
NMR Spectroscopic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy has been used to study the action of ammonium chloride on chloroquine, a quinoline derivative. This research provides a deeper understanding of the interactions at the molecular level, which is crucial for modifying the chemical properties of quinoline compounds for various applications (Kosugi et al., 1990).
Propiedades
IUPAC Name |
7-chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO/c1-10-4-6-13(7-5-10)17-12(3)16(19(21)23)14-8-9-15(20)11(2)18(14)22-17/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAQZEKCJDXLFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(7-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1453338.png)



![3-[3-(Trifluoromethyl)phenoxy]-azetidine hydrochloride](/img/structure/B1453346.png)
![1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione](/img/structure/B1453347.png)
![7,8-Dimethoxy-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4'-piperidine] hydrochloride](/img/structure/B1453348.png)


![1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-ol](/img/structure/B1453351.png)



